

structural analogs of 2-Chloro-4-(piperazin-1-yl)pyrimidine

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Compound of Interest

Compound Name: 2-Chloro-4-(piperazin-1-yl)pyrimidine

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An In-depth Technical Guide to the Structural Analogs of **2-Chloro-4-(piperazin-1-yl)pyrimidine**

Foreword: From Scaffold to Strategy

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets and serve as fertile ground for drug discovery. The 2,4-disubstituted pyrimidine core, particularly when functionalized with a piperazine moiety, represents one such cornerstone. This guide is designed for the practicing researcher and drug development professional, moving beyond a mere catalog of compounds to present a strategic framework for analog design, synthesis, and evaluation centered on the versatile starting point: **2-Chloro-4-(piperazin-1-yl)pyrimidine**. As a Senior Application Scientist, my goal is not to provide a rigid set of instructions, but to illuminate the causal logic behind the strategic decisions made during a discovery campaign, empowering you to rationally design the next generation of therapeutics from this potent chemical lineage.

Chapter 1: The Starting Point: Profiling the Core Scaffold

The selection of a starting scaffold is the most critical decision in a hit-to-lead campaign. **2-Chloro-4-(piperazin-1-yl)pyrimidine** is an exemplary choice due to its synthetic tractability and inherent biological relevance. The pyrimidine ring is a key component of nucleobases and a frequent player in kinase inhibition, while the piperazine group is a classic pharmacophore known to improve aqueous solubility and provide a convenient vector for introducing diverse chemical functionality.[1] The 2-chloro substituent is a synthetically versatile handle, ripe for nucleophilic substitution, allowing for systematic exploration of chemical space.

Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ ClN ₄	
Molecular Weight	198.65 g/mol	
XLogP3	0.8	PubChem
H-Bond Donor Count	1	PubChem
H-Bond Acceptor Count	4	PubChem

These properties indicate a compound with good "rule-of-five" characteristics, making it an excellent starting point for developing orally bioavailable drugs.

Foundational Synthesis Protocol: 2-Chloro-4-(piperazin-1-yl)pyrimidine

The reliability of a discovery campaign hinges on the robust and scalable synthesis of its core scaffold. The following self-validating protocol describes the nucleophilic aromatic substitution (S_NAr) of 2,4-dichloropyrimidine with piperazine.

Rationale: 2,4-Dichloropyrimidine is the logical precursor. The chlorine at the C4 position is significantly more reactive to nucleophilic substitution than the chlorine at C2 due to the electron-withdrawing effects of the ring nitrogens. This differential reactivity allows for a

selective monosubstitution with careful control of stoichiometry and reaction conditions. Using an excess of piperazine can lead to the undesired disubstituted byproduct.

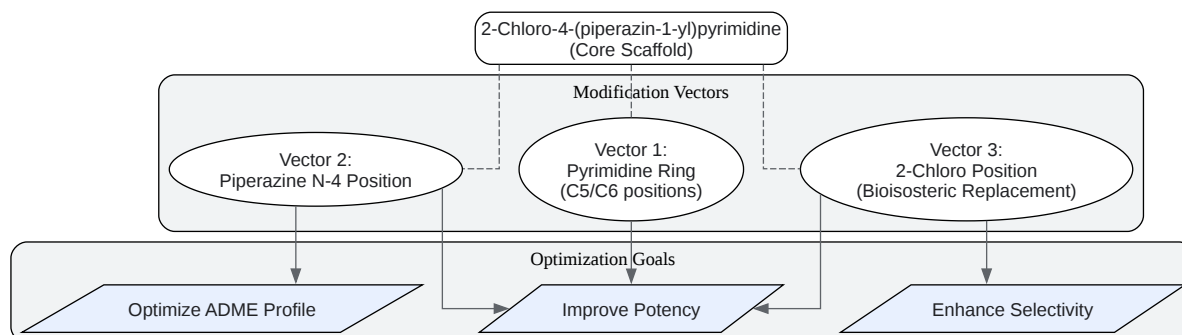
Protocol:

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and a suitable solvent such as acetonitrile or ethanol.
- **Reagent Addition:** In a separate vessel, dissolve piperazine (1.1 eq) and a mild base such as potassium carbonate (K_2CO_3 , 1.5 eq) in the same solvent. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
- **Reaction:** Add the piperazine solution dropwise to the stirred solution of 2,4-dichloropyrimidine at room temperature.
- **Heating:** After the initial addition, heat the reaction mixture to 60-65°C and maintain for 1-3 hours.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- **Purification:** The resulting crude product is dissolved in a suitable organic solvent (e.g., chloroform or dichloromethane) and washed with water to remove any remaining piperazine hydrochloride. The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated.[3] Further purification can be achieved via column chromatography on silica gel if necessary to yield the pure **2-Chloro-4-(piperazin-1-yl)pyrimidine**.

Chapter 2: Strategic Design of Structural Analogs

With a robust synthesis of the core scaffold established, we can now embark on a systematic exploration of its structural analogs. The goal is to understand the Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. We will approach this through three primary modification vectors.

Diagram: Analog Design Strategy



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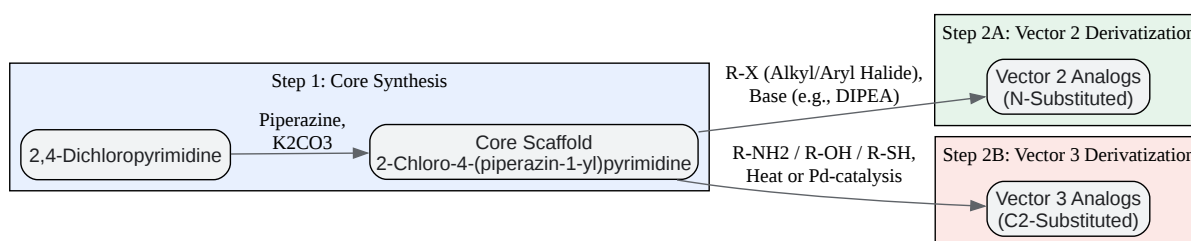
Caption: Strategic vectors for analog development from the core scaffold.

- **Vector 1: Pyrimidine Ring Modification:** Introducing substituents at the C5 position can modulate electronic properties and provide new interaction points with the target protein. For example, small electron-withdrawing groups can influence the pKa of the pyrimidine nitrogens.
- **Vector 2: Piperazine N-4 Derivatization:** The secondary amine of the piperazine is the most straightforward point for diversification. Introducing alkyl, aryl, or heteroaryl groups can explore hydrophobic pockets in the target's binding site and significantly impact ADME properties.[4]
- **Vector 3: Bioisosteric Replacement of the 2-Chloro Group:** The 2-chloro group is an excellent leaving group but may not be optimal for final drug candidates. Replacing it with other groups (e.g., amines, methoxy, small alkyls) can fine-tune binding interactions, potentially moving from a covalent to a non-covalent binding mode or improving metabolic stability.[5][6]

Chapter 3: Synthetic Execution: A Validated Workflow

This section provides a generalized workflow and specific protocols for synthesizing analogs based on the vectors defined in Chapter 2.

Diagram: General Synthetic Workflow



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Caption: A bifurcated workflow for generating Vector 2 and Vector 3 analogs.

Protocol: Synthesis of Vector 2 Analogs (N-Alkylation/Arylation)

Rationale: This protocol utilizes the nucleophilic secondary amine of the core scaffold to react with various electrophiles. N-alkylation with alkyl halides is a standard S_N2 reaction, while N-arylation with aryl halides often requires more forcing conditions or palladium-catalyzed cross-coupling.

Protocol (N-Alkylation):

- **Setup:** Dissolve the core scaffold, **2-Chloro-4-(piperazin-1-yl)pyrimidine** (1.0 eq), in a polar aprotic solvent like dimethylformamide (DMF).

- Reagent Addition: Add a base such as diisopropylethylamine (DIPEA, 2.0 eq) to the solution. [4]
- Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the mixture at room temperature.
- Reaction: Stir the reaction at room temperature or with gentle heating (50-70°C) until the starting material is consumed (monitor by TLC/LC-MS).
- Workup and Purification: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Protocol: Synthesis of Vector 3 Analogs (C2-Substitution)

Rationale: This protocol leverages the reactivity of the 2-chloro group as a leaving group in an S_NAr reaction. This reaction is typically slower than the C4 substitution, often requiring higher temperatures.

Protocol (Amination):

- Setup: In a sealed reaction vessel, combine the core scaffold (1.0 eq) and the desired amine (e.g., aniline, morpholine) (1.2-2.0 eq).
- Solvent/Conditions: The reaction can be run neat (without solvent) if the amine is a liquid, or in a high-boiling point solvent like n-butanol or dioxane.
- Reaction: Heat the mixture to a high temperature (100-150°C) for several hours to overnight. Microwave irradiation can significantly accelerate this transformation.
- Workup and Purification: Cool the reaction mixture and dilute it with an organic solvent. Wash with an aqueous base (e.g., NaHCO₃ solution) to remove any unreacted amine starting material and HCl byproduct. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Chapter 4: Biological Evaluation and Data

Interpretation

The synthesized analogs must be evaluated in relevant biological assays to determine their activity and establish an SAR. The choice of assay depends on the therapeutic area of interest. 2,4-disubstituted pyrimidines have shown activity against a range of targets, including kinases (EGFR), proteases (caspases), and cholinesterases.[4][7][8]

Case Study: Targeting Caspase-1

Inflammatory caspases like Caspase-1 are critical mediators of inflammation and pyroptotic cell death, making them attractive targets for inflammatory diseases.[4]

Primary Assay Protocol: Caspase-1 Inhibition Assay (Fluorometric)

- Principle: This assay measures the ability of a compound to inhibit the cleavage of a specific fluorogenic substrate (e.g., Ac-YVAD-AMC) by recombinant human Caspase-1.
- Reagents: Assay buffer, recombinant human Caspase-1 enzyme, Ac-YVAD-AMC substrate, test compounds (dissolved in DMSO), and a positive control inhibitor.
- Procedure: a. In a 96-well microplate, add assay buffer to all wells. b. Add test compounds at various concentrations (typically a serial dilution). c. Add the Caspase-1 enzyme to all wells except the negative control (no enzyme) wells. d. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for compound-enzyme interaction.[4] e. Initiate the reaction by adding the fluorogenic substrate Ac-YVAD-AMC. f. Read the fluorescence (Excitation/Emission ~360/460 nm) kinetically over 30-60 minutes.
- Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the DMSO control and plot against compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Interpreting the Data: Structure-Activity Relationship (SAR)

The IC₅₀ values obtained from the primary screen are compiled to build an SAR table. This allows for the systematic analysis of how structural modifications impact biological activity.

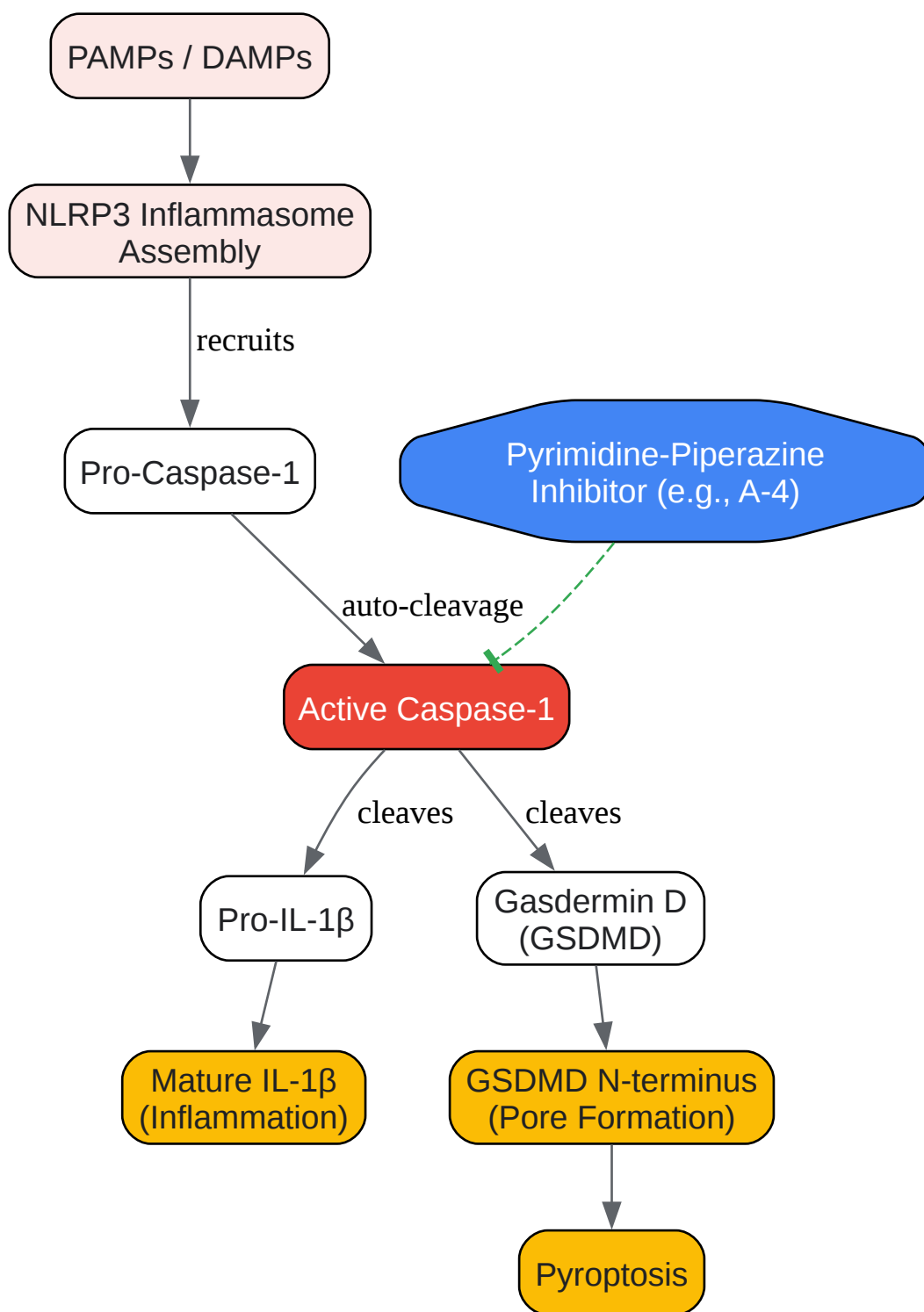
Table: Illustrative SAR for Caspase-1 Inhibition

Compound ID	Vector 2 Modification (R ¹)	Vector 3 Modification (R ²)	Caspase-1 IC ₅₀ (nM)
Core	-H	-Cl	> 200
A-1	-CH ₃	-Cl	150
A-2	-CH ₂ -Ph (Benzyl)	-Cl	45
A-3	-CH ₂ -(o-tolyl)	-Cl	18[4]
A-4	-CH ₂ -(4-CF ₃ -Ph)	-Cl	13[4]
B-1	-H	-NH ₂	180
B-2	-H	-NH-Ph (Anilino)	95
B-3	-CH ₂ -(o-tolyl)	-NH ₂	25

Key Insights from SAR Table:

- **Vector 2 is Critical for Potency:** Unsubstituted piperazine (Core) is inactive. Adding small alkyl groups (A-1) provides modest activity, but larger, hydrophobic benzyl groups (A-2) significantly improve potency.
- **Electronic Effects Matter:** The electron-withdrawing trifluoromethyl group on the phenyl ring (A-4) enhances potency compared to the electron-donating tolyl group (A-3), suggesting a potential electronic interaction or a favorable hydrophobic interaction in the binding pocket.[4]
- **Vector 3 Modulates Activity:** Replacing the 2-chloro group with an amino group (B-1 vs. Core) does not significantly improve potency on its own. However, combining an optimal Vector 2 substituent with a Vector 3 modification (B-3) can retain high potency, potentially offering advantages in terms of metabolic stability or selectivity over the chlorinated analog.

Diagram: Caspase-1 Activation Pathway



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Caption: Inhibition of the NLRP3 inflammasome pathway by a Caspase-1 inhibitor.[4]

Conclusion and Future Directions

This guide has outlined a rational, systematic approach to exploring the chemical space around the **2-Chloro-4-(piperazin-1-yl)pyrimidine** scaffold. By dissecting the molecule into logical vectors for modification and employing robust synthetic and screening protocols, researchers can efficiently generate meaningful SAR data. The illustrative case study on Caspase-1 demonstrates how this process can yield highly potent inhibitors.[4]

The journey from a scaffold to a drug candidate is long. The next steps for a promising "hit" compound like A-4 would involve:

- **Selectivity Profiling:** Testing against other caspases and a broad panel of kinases to ensure target specificity.
- **In Vitro ADME/Tox:** Assessing metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and cytotoxicity in relevant cell lines.
- **In Vivo Pharmacokinetics:** Evaluating the compound's half-life, bioavailability, and exposure in animal models.

The **2-Chloro-4-(piperazin-1-yl)pyrimidine** core is a testament to the power of privileged scaffolds in drug discovery. Its synthetic flexibility and proven biological relevance ensure that it will remain a valuable starting point for the development of novel therapeutics for years to come.

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